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Lazertinib Mesylate: A Comprehensive Technical
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lazertinib, available as Lazertinib mesylate, is a third-generation, oral, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target

specific activating EGFR mutations, including exon 19 deletions (Del19) and the L858R

substitution, as well as the T790M resistance mutation, which commonly arises after treatment

with earlier-generation EGFR TKIs.[1][4] This high selectivity for mutant EGFR over wild-type

(WT) EGFR minimizes off-target toxicities. This guide provides an in-depth overview of the

chemical structure, physicochemical properties, and mechanism of action of Lazertinib
mesylate.

Chemical Structure and Identification
Lazertinib is an aminopyrimidine derivative. The chemical identity of Lazertinib and its common

salt forms are detailed below.
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Identifier
Lazertinib (Free
Base)

Lazertinib Mesylate
Anhydrous

Lazertinib Mesylate
Monohydrate

IUPAC Name

N-[5-[[4-[4-
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yl]-3-phenylpyrazol-1-

yl]pyrimidin-2-

yl]amino]-4-methoxy-

2-morpholin-4-

ylphenyl]prop-2-

enamide[4]
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enamide;methanesulf

onic acid
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yl]-3-phenylpyrazol-1-

yl]pyrimidin-2-

yl]amino]-4-methoxy-

2-morpholin-4-

ylphenyl]prop-2-

enamide;methanesulf

onic acid;hydrate[2]

SMILES

CN(C)CC1=CN(N=C1

C2=CC=CC=C2)C3=

NC(=NC=C3)NC4=C(

C=C(C(=C4)NC(=O)C

=C)N5CCOCC5)OC[4

]

C=CC(=O)Nc1cc(c(cc

1N2CCOCC2)OC)Nc3

nccc(n3)-

n4cc(CN(C)C)c(-

c5ccccc5)n4.CS(=O)

(=O)O

CN(C)CC1=CN(N=C1

C2=CC=CC=C2)C3=

NC(=NC=C3)NC4=C(

C=C(C(=C4)NC(=O)C

=C)N5CCOCC5)OC.C

S(=O)(=O)O.O[2]

Molecular Formula C₃₀H₃₄N₈O₃[4] C₃₁H₃₈N₈O₆S C₃₁H₄₀N₈O₇S[2]

Molecular Weight 554.6 g/mol [4] 650.8 g/mol 668.8 g/mol [2]

CAS Number 1903008-80-9[4] 2247995-37-3 2411549-88-5[2]

Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and

pharmacokinetic profile. While specific experimental data for some of Lazertinib's properties

are not publicly available, predicted values and some measured data are summarized below.
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Property Value Source

Melting Point
Approx. 217 °C (for Lazertinib

mesylate)[5]
Experimental (DSC)[5]

pKa (Strongest Acidic) 13.65 Predicted (Chemaxon)[6]

pKa (Strongest Basic) 8.35 Predicted (Chemaxon)[6]

logP 4.05 Predicted (ALOGPS)[6]

Water Solubility 0.025 mg/mL Predicted (ALOGPS)[6]

Solubility in DMSO
3.33 mg/mL (with sonication

and warming)
Experimental

Solubility in DMF 3 mg/mL Experimental[7]

Aqueous Solubility

Sparingly soluble in aqueous

buffers. For maximum

solubility, it is recommended to

first dissolve in DMF and then

dilute with the aqueous buffer.

A solubility of approximately

0.3 mg/mL is achieved in a 1:2

solution of DMF:PBS (pH 7.2).

[7]

Experimental[7]

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Lazertinib mesylate are not extensively published. However, standard methodologies for

these key experiments are outlined below.

Melting Point Determination (Capillary Method)
This method is a common and straightforward technique for determining the melting point of a

solid substance.[8]

Sample Preparation: A small amount of the finely powdered, dry Lazertinib mesylate is

packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]

Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly

increased to about 5°C below the expected melting point and then increased at a slower rate

of approximately 1°C per minute.[9]

Observation: The sample is observed through a magnifying lens. The temperature at which

the substance begins to melt (onset point) and the temperature at which it becomes

completely liquid (clear point) are recorded. The range between these two temperatures is

the melting range.[9][10]

pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-

metric titration is a common method for its determination, particularly for compounds with a

chromophore.

Instrumentation: A Sirius T3 instrument or a similar automated titrator equipped with a UV-Vis

spectrophotometer is typically used.

Sample Preparation: A solution of Lazertinib mesylate is prepared in a suitable solvent

system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

Titration: The sample solution is titrated with a standardized acid and base.

Data Acquisition: Throughout the titration, the UV-Vis spectrum of the solution is recorded at

various pH values.

Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to

determine the pKa values. For measurements in co-solvent mixtures, a Yasuda-Shedlovsky

extrapolation can be used to estimate the aqueous pKa.[11][12]

logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by

its distribution between an aqueous and an immiscible organic phase, typically n-octanol and

water. The shake-flask method is the gold standard for experimental logP determination.[13]

[14]
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Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4) are mutually saturated by shaking them together and allowing the phases to

separate.[15]

Partitioning: A known amount of Lazertinib mesylate is dissolved in one of the phases. This

solution is then mixed with a known volume of the other phase in a flask.

Equilibration: The flask is shaken for a period to allow for the partitioning of the compound

between the two phases to reach equilibrium.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated.

Concentration Analysis: The concentration of Lazertinib mesylate in each phase is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway
Lazertinib is a potent and irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with

the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition

of EGFR autophosphorylation and the blockade of downstream signaling pathways.[6] This

ultimately results in the suppression of cancer cell proliferation and the induction of apoptosis.

[1][16]

The primary signaling cascades inhibited by Lazertinib are the RAS-RAF-MEK-ERK (MAPK)

and the PI3K-AKT-mTOR pathways.[16]

EGFR Signaling Pathway Inhibition by Lazertinib
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Caption: Lazertinib inhibits mutant EGFR signaling.
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Experimental Workflow for Assessing Pathway
Inhibition
A common method to assess the inhibition of signaling pathways is through Western blotting.

Cell Culture Protein Extraction Western Blot Analysis

Seed EGFR-mutant
NSCLC cells

Treat with varying
concentrations of

Lazertinib

Incubate for a
defined period

Lyse cells to
extract proteins

Quantify protein
concentration

Separate proteins
by SDS-PAGE

Transfer proteins
to a membrane

Probe with primary
antibodies (p-EGFR,

p-AKT, p-ERK)

Incubate with secondary
antibodies Detect signal Quantify band

intensities Determine IC50 values

Click to download full resolution via product page

Caption: Western blot workflow for pathway analysis.

Conclusion
Lazertinib mesylate is a promising third-generation EGFR-TKI with a well-defined chemical

structure and mechanism of action. Its high selectivity for mutant EGFR and its ability to

overcome T790M-mediated resistance make it a valuable therapeutic agent in the treatment of

non-small cell lung cancer. Further research into its physicochemical properties and the

development of detailed, publicly available experimental protocols will continue to be of great

interest to the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

2. Lazertinib mesylate monohydrate | C31H40N8O7S | CID 163203547 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15604528?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604528?utm_src=pdf-body
https://www.benchchem.com/product/b15604528?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9424779/
https://pubchem.ncbi.nlm.nih.gov/compound/163203547
https://pubchem.ncbi.nlm.nih.gov/compound/163203547
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. go.drugbank.com [go.drugbank.com]

4. Lazertinib | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. WO2020079637A1 - Pharmaceutical composition for oral administration comprising
aminopyrimidine derivative or its salt - Google Patents [patents.google.com]

6. go.drugbank.com [go.drugbank.com]

7. cdn.caymanchem.com [cdn.caymanchem.com]

8. westlab.com [westlab.com]

9. thinksrs.com [thinksrs.com]

10. Melting Point Test - CD Formulation [formulationbio.com]

11. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like
fragments - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. LogP / LogD shake-flask method [protocols.io]

14. encyclopedia.pub [encyclopedia.pub]

15. Setup and validation of shake-flask procedures for the determination of partition
coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

16. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Lazertinib mesylate chemical structure and
physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604528#lazertinib-mesylate-chemical-structure-
and-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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